molecular formula C11H15N B2701090 3-Isopropylindoline CAS No. 67932-69-8

3-Isopropylindoline

Cat. No. B2701090
CAS RN: 67932-69-8
M. Wt: 161.248
InChI Key: ASZQCOOQPFGESL-UHFFFAOYSA-N
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Description

3-Isopropylindoline is a derivative of indoline . Indoline is an aromatic heterocyclic organic compound with the chemical formulation C8H9N. It has a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing ring .


Synthesis Analysis

The synthesis of indoline derivatives, which would include 3-Isopropylindoline, often involves reactions with phenylhydrazine and aldehydes or ketones . A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N-alkylation sequence .


Molecular Structure Analysis

The molecular formula of 3-Isopropylindoline is C11H15N . The structure of indoline derivatives, including 3-Isopropylindoline, is based on the indole structure, but the 2-3 bond is saturated .


Chemical Reactions Analysis

Indole syntheses almost universally involve annelation of the five-membered ring to an existing benzene ring bearing the appropriate functionality . Emerging IP-based fabrication strategies aim at improving the performance of TFC membranes .


Physical And Chemical Properties Analysis

Physical properties include characteristics that scientists can measure without changing the composition of the sample under study, such as mass, color, and volume . Chemical properties describe the characteristic ability of a substance to react to form new substances; they include its flammability and susceptibility to corrosion .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 3-Isopropylindoline, focusing on six unique fields:

Pharmaceutical Development

3-Isopropylindoline is utilized in the synthesis of various pharmaceutical compounds. Its indoline structure serves as a core scaffold in the development of drugs targeting neurological disorders, such as antidepressants and antipsychotics. The compound’s ability to interact with neurotransmitter receptors makes it a valuable component in medicinal chemistry .

Organic Synthesis

In organic chemistry, 3-Isopropylindoline is employed as a building block for the synthesis of complex organic molecules. Its indoline ring system is a versatile intermediate in the construction of heterocyclic compounds, which are essential in the development of new materials and bioactive molecules .

Material Science

3-Isopropylindoline is used in the creation of advanced materials, including organic semiconductors and light-emitting diodes (LEDs). Its unique electronic properties make it suitable for applications in optoelectronic devices, contributing to the development of more efficient and durable materials for electronic applications .

Catalysis

The compound is also explored in the field of catalysis, where it acts as a ligand in metal-catalyzed reactions. Its structure allows for the stabilization of transition states and intermediates, enhancing the efficiency and selectivity of catalytic processes. This application is particularly significant in the synthesis of fine chemicals and pharmaceuticals .

Environmental Science

Environmental applications of 3-Isopropylindoline include its use in the development of sensors for detecting pollutants. Its chemical properties enable the creation of sensitive and selective sensors that can monitor environmental contaminants, contributing to environmental protection and pollution control efforts.

These diverse applications highlight the versatility and importance of 3-Isopropylindoline in various scientific research fields. If you need more detailed information on any specific application, feel free to ask!

ChemScene Sunway Pharm MDPI

Safety and Hazards

Chemical hazards and toxic substances pose a wide range of health hazards (such as irritation, sensitization, and carcinogenicity) and physical hazards (such as flammability, corrosion, and explosibility) . The specific safety and hazards of 3-Isopropylindoline are not well-documented in the literature.

Future Directions

The future directions of research on 3-Isopropylindoline and similar compounds could include further exploration of their synthesis, chemical reactions, mechanisms of action, and potential applications . Since relevant research is still lacking, with only 24 relevant papers or websites being found, many research results are expected to be published in the future .

properties

IUPAC Name

3-propan-2-yl-2,3-dihydro-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N/c1-8(2)10-7-12-11-6-4-3-5-9(10)11/h3-6,8,10,12H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASZQCOOQPFGESL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CNC2=CC=CC=C12
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Isopropylindoline

CAS RN

67932-69-8
Record name 3-(propan-2-yl)-2,3-dihydro-1H-indole
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